![molecular formula C24H23NO2 B10767005 [2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 2-hydroxyindole metabolite-d9: is a deuterated analog of the 2-hydroxyindole metabolite of JWH 018, a synthetic cannabinoid. This compound contains nine deuterium atoms, which are isotopes of hydrogen, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of JWH 018.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 018 2-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 2-hydroxyindole structure. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: : Industrial production of JWH 018 2-hydroxyindole metabolite-d9 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with reactors and purification systems to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: : JWH 018 2-hydroxyindole metabolite-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and analysis in different chemical environments .
Common Reagents and Conditions: : Common reagents used in the reactions of JWH 018 2-hydroxyindole metabolite-d9 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products: : The major products formed from the reactions of JWH 018 2-hydroxyindole metabolite-d9 depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups.
Scientific Research Applications
Chemistry: : In analytical chemistry, JWH 018 2-hydroxyindole metabolite-d9 is used as an internal standard for the quantification of JWH 018 and its metabolites in biological samples. Its deuterated nature allows for accurate and precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of JWH 018. It helps in understanding the metabolic pathways and identifying the metabolites formed in vivo. This information is crucial for assessing the safety and efficacy of synthetic cannabinoids .
Medicine: : JWH 018 2-hydroxyindole metabolite-d9 is used in forensic toxicology to detect and quantify the presence of JWH 018 and its metabolites in biological samples. This is important for drug testing and monitoring the use of synthetic cannabinoids .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids. It ensures the accuracy and reliability of analytical results, which is essential for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of JWH 018 2-hydroxyindole metabolite-d9 is primarily related to its role as an internal standard in analytical chemistry. It does not exert any pharmacological effects on its own but serves as a reference compound for the quantification of JWH 018 and its metabolites. The deuterium atoms in its structure provide a distinct mass difference, allowing for accurate differentiation and quantification in mass spectrometry.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to JWH 018 2-hydroxyindole metabolite-d9 include other deuterated analogs of synthetic cannabinoid metabolites, such as JWH 018 4-hydroxyindole metabolite-d9 and JWH 018 5-hydroxyindole metabolite-d9 .
Uniqueness: : The uniqueness of JWH 018 2-hydroxyindole metabolite-d9 lies in its specific deuteration pattern, which provides distinct mass spectrometric properties. This makes it particularly useful as an internal standard for the quantification of JWH 018 and its metabolites, ensuring accurate and reliable analytical results.
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
LSYJCVSGIQLLKF-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


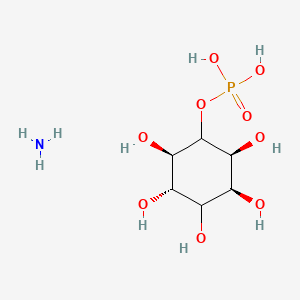
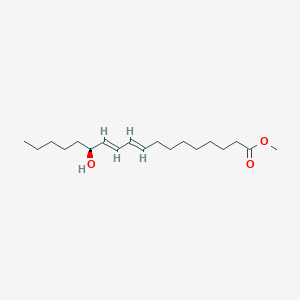
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
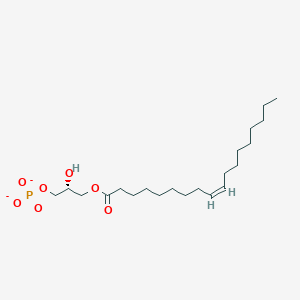
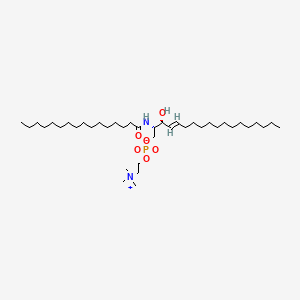
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
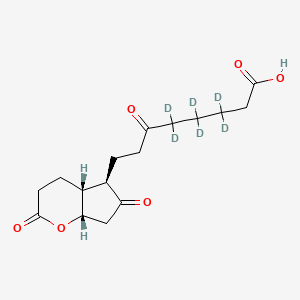
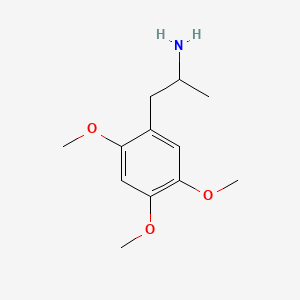

![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)

